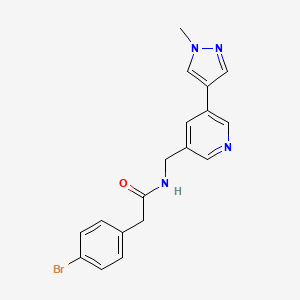
2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been synthesized using a specific method and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves the inhibition of specific proteins that are involved in various cellular processes. This compound targets a class of proteins known as bromodomain and extraterminal (BET) proteins, which play a crucial role in gene expression and transcriptional regulation. By inhibiting these proteins, this compound can prevent the expression of genes that are involved in cancer progression and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. Additionally, this compound has also been shown to reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide in lab experiments is its specificity towards BET proteins, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has shown promising results in various scientific research applications, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide research, including further investigation of its therapeutic potential in various diseases, optimization of its chemical structure to improve its efficacy and bioavailability, and development of more efficient synthesis methods. Additionally, the use of this compound in combination with other therapeutic agents may also be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid to form an intermediate product. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-valine to form the final product, this compound. The entire synthesis process is carried out under controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins that are involved in cancer progression. Additionally, this compound has also been investigated for its potential therapeutic effects in other diseases such as inflammation, neurodegenerative disorders, and infectious diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-23-12-16(11-22-23)15-6-14(8-20-10-15)9-21-18(24)7-13-2-4-17(19)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZAGZIFEXMSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2457123.png)
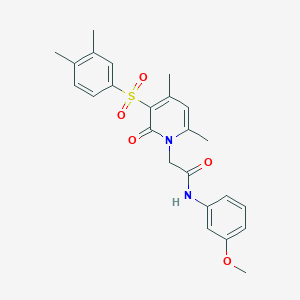
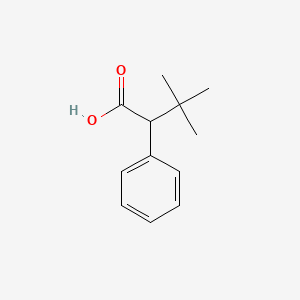
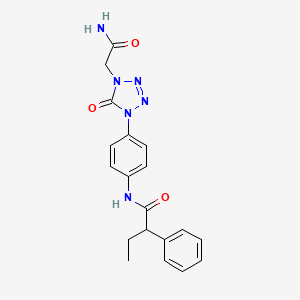
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)
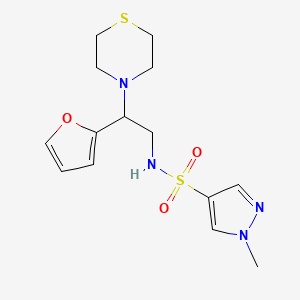
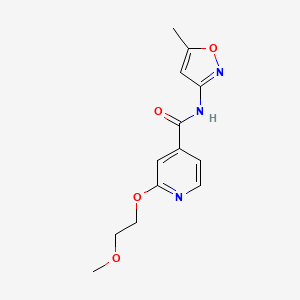
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)
![N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2457139.png)
![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)
![Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2457142.png)
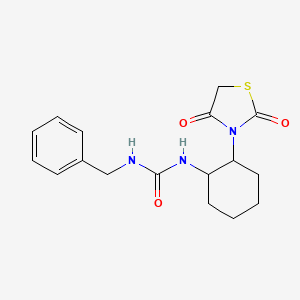
![2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2457146.png)